An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA
An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a specialized fatty acyl-CoA intermediate. While direct research on this molecule is limited, its structure strongly suggests a role in a modified fatty acid beta-oxidation pathway. This document extrapolates from established biochemical principles to delineate its putative metabolic context, enzymatic interactions, and potential physiological significance. Detailed experimental protocols for the analysis of similar acyl-CoA molecules are provided, offering a foundational methodology for researchers investigating this and other novel metabolic intermediates. All quantitative data is presented in structured tables, and logical and metabolic pathways are visualized using diagrams to facilitate a deeper understanding.
Introduction
3-Hydroxy-5-oxohexanoyl-CoA is an oxo- and hydroxy-fatty acyl-CoA.[1] Its structure, featuring a hydroxyl group at the third carbon (the β-carbon) and a ketone group at the fifth carbon, points towards its involvement in fatty acid metabolism. Specifically, it is hypothesized to be an intermediate in the beta-oxidation of a C6 fatty acid that has been modified with a ketone group. Understanding the metabolism of such modified fatty acids is crucial for elucidating novel metabolic pathways and their potential implications in health and disease. This guide serves as a foundational resource for researchers in metabolism, drug discovery, and diagnostics who are interested in the characterization and functional analysis of this and similar molecules.
Chemical Properties
A summary of the key chemical properties of 3-Hydroxy-5-oxohexanoyl-CoA is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H44N7O19P3S | [1][2][3] |
| Molecular Weight | 895.7 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | [1] |
| Canonical SMILES | CC(=O)CC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O)O)O)O | PubChem |
| InChI Key | LTOOEXBCTAXFSU-SNIDVWGTSA-N | [2] |
Putative Metabolic Pathway: Modified Beta-Oxidation
Based on the principles of fatty acid metabolism, 3-Hydroxy-5-oxohexanoyl-CoA is likely an intermediate in a modified beta-oxidation pathway of 5-oxohexanoyl-CoA. The standard beta-oxidation spiral involves four key enzymatic steps that are repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle.[4][5][6] The presence of the 5-oxo group suggests a modification to the standard hexanoyl-CoA substrate.
The proposed pathway is as follows:
-
Dehydrogenation: 5-Oxohexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons (C2 and C3) to form 5-oxo-trans-2-hexenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of 3-Hydroxy-5-oxohexanoyl-CoA.[7]
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone group, yielding 3,5-dioxohexanoyl-CoA.
-
Thiolysis: 3-Ketoacyl-CoA thiolase cleaves the C-C bond between the alpha and beta carbons, releasing acetyl-CoA and forming acetoacetyl-CoA.[8]
This putative pathway is depicted in the following diagram:
Key Enzymes and Their Properties
The enzymes involved in the proposed metabolic pathway are central to fatty acid metabolism. While specific kinetic data for these enzymes with 5-oxohexanoyl-CoA and its derivatives are not available, their general properties are well-characterized.
| Enzyme | EC Number | Function | Substrate Class | Product Class | Cofactor(s) |
| Acyl-CoA Dehydrogenase | 1.3.8.- | Introduces a trans-double bond between C2 and C3 of the fatty acyl-CoA. | Saturated Acyl-CoA | trans-2-Enoyl-CoA | FAD |
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[7][9][10] | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA | H₂O |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes the 3-hydroxyl group of L-3-hydroxyacyl-CoA to a 3-keto group.[11][12][13] | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | NAD⁺ |
| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA.[8][14] | 3-Ketoacyl-CoA | Acyl-CoA (n-2) + Acetyl-CoA | Coenzyme A |
Experimental Protocols: Quantification of Acyl-CoAs by LC-MS/MS
The quantification of acyl-CoA species is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][3][15][16] The following protocol is a generalized method adaptable for the analysis of 3-Hydroxy-5-oxohexanoyl-CoA from biological samples.
Sample Preparation (Tissue)
-
Homogenization: Rapidly homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile/isopropanol/water with internal standards).
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a mixed-mode or C18 SPE cartridge.
-
Load the supernatant.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) for 3-Hydroxy-5-oxohexanoyl-CoA is m/z 896.17.
-
A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, yielding a fragment at m/z 428.037. Another characteristic neutral loss is 507 Da.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.
-
The following diagram illustrates the general workflow for acyl-CoA analysis:
Potential Significance and Future Directions
The presence and metabolism of modified fatty acids like 5-oxohexanoyl-CoA could have significant biological implications. The formation of such oxo-fatty acids may arise from oxidative stress or specific enzymatic reactions that are not yet fully characterized. Their subsequent metabolism through a modified beta-oxidation pathway could be a detoxification mechanism or part of a novel signaling cascade.
Future research should focus on:
-
Confirmation of the Putative Pathway: Utilizing stable isotope-labeled tracers and metabolomic analysis to confirm the existence and flux through the proposed modified beta-oxidation pathway in cellular or animal models.
-
Enzyme Characterization: Expressing and purifying the candidate acyl-CoA dehydrogenases, hydratases, and dehydrogenases to determine their kinetic parameters with 5-oxohexanoyl-CoA and its derivatives.
-
Biological Context: Investigating the conditions under which 3-Hydroxy-5-oxohexanoyl-CoA is produced, such as in response to specific dietary inputs, oxidative stress, or in certain disease states.
-
Drug Development: The enzymes in this pathway could represent novel targets for therapeutic intervention in metabolic diseases where the accumulation of modified fatty acids may be pathogenic.
Conclusion
While 3-Hydroxy-5-oxohexanoyl-CoA is not a widely studied metabolite, its chemical structure provides strong clues to its metabolic origins within a modified fatty acid beta-oxidation pathway. This technical guide has provided a putative metabolic framework, identified the key enzymes likely involved, and presented a detailed, adaptable protocol for its quantification. It is hoped that this resource will stimulate further research into this and other novel metabolic intermediates, ultimately contributing to a more complete understanding of cellular metabolism and its role in human health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Beta oxidation of hexanoyl-CoA to butanoyl-CoA [reactome.org]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Thiolase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
